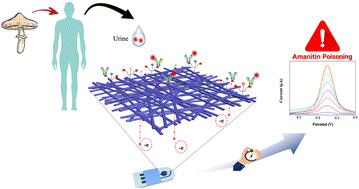A label-free electrochemical immunosensor based on decorated cellulose nanofibrous membrane for point-of-care diagnosis of amanitin poisoning via human urine†
Lab on a Chip Pub Date: 2023-10-31 DOI: 10.1039/D3LC00508A
Abstract
α-Amanitin (AMN) is one of the deadliest toxins from mushrooms, present in the deadly mushroom species Amanita phalloides. It is a bicyclic octapeptide and represents up to 40% of the amatoxins in mushrooms, damaging the liver and kidneys. Current methods of detecting amatoxins are time-consuming and require the use of expensive equipment. A novel label-free electrochemical immunosensor was successfully developed for rapid detection of α-amanitin, which was fabricated by immobilization of anti-α-amanitin antibodies onto a functionalized cellulose nanofibrous membrane-modified carbon screen-printed electrode. An oxidation peak of the captured amanitin on the tethered antibodies was observed at 0.45 V. The performance of the nanofibrous membrane on the electrode and necessary fabrication steps were investigated by electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV). Due to its unique structural features and properties such as high specific surface area and microporous structure, the nanofibrous membrane as an immunosensor matrix for antibody tethering improved the electrochemical performance of the immunosensor by more than 3 times compared with cast membranes. Under the optimal conditions, the assembled immunosensor exhibited high sensitivity toward α-amanitin detection in the range of 0.009–2 ng mL−1 with a limit of detection of 8.3 pg mL−1. The results clearly indicate that the fabricated nanofiber-based-immunosensor is suitable for point-of-care detection of lethal α-amanitin in human urine without any pretreatment within 30 min.


Recommended Literature
- [1] Morphological design strategies to tailor out-of-plane charge transport in conjugated polymer systems for device applications
- [2] Aptamer-functionalized CdTe:Zn2+ quantum dots for the detection of tomato systemin†
- [3] Synthesis and thermal responsiveness of self-assembled gold nanoclusters†
- [4] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
- [5] Removal of trichloroethene by glucose oxidase immobilized on magnetite nanoparticles†
- [6] Pyridine imines as ligands in luminescent iridium complexes†
- [7] Resorcylic acid lactones (RALs) and their structural congeners: recent advances in their biosynthesis, chemical synthesis and biology
- [8] Advances in modelling X-ray absorption spectroscopy data using reverse Monte Carlo
- [9] VIII.—Researches on the action of the copper-zinc couple on organic bodies. Part IV. On iodide of allyl
- [10] Copper-promoted oxidative-fluorination of arylphosphine under mild conditions†

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 1115-82-8









